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Cat. No.: B12309328 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "Sophoracarpan A" did not yield specific results. It is likely that

this is a less-studied or potentially misidentified compound. This guide will focus on

Sophocarpine, a major and well-researched alkaloid from the same genus (Sophora), for which

substantial pharmacokinetic data is available.

Executive Summary
Sophocarpine, a quinolizidine alkaloid extracted from plants of the Sophora genus, has

demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-

cancer, and antiviral effects.[1] A thorough understanding of its pharmacokinetic (PK) profile

and bioavailability is crucial for its development as a therapeutic agent. This technical guide

provides a comprehensive overview of the absorption, distribution, metabolism, and excretion

(ADME) of sophocarpine, supported by quantitative data, detailed experimental protocols, and

visualizations of relevant biological pathways.

Sophocarpine exhibits rapid absorption and widespread distribution in preclinical models.[1] Its

metabolism is influenced by cytochrome P450 enzymes, and it is primarily excreted via the

kidneys.[2][3] While preclinical studies indicate a relatively short half-life, its pharmacokinetic

properties can be influenced by the route of administration and potential interactions with other

drugs.
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Pharmacokinetic Profile of Sophocarpine
The pharmacokinetic parameters of sophocarpine have been characterized in various animal

models, primarily in rats, following both intravenous (IV) and oral (p.o.) administration.

Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of sophocarpine in rats

from representative studies.

Table 1: Pharmacokinetic Parameters of Sophocarpine in Rats after Intravenous (IV)

Administration

Parameter Value (Mean ± SD) Units Reference

Dose 2 mg/kg [4]

AUC (0-t) 3005.3 ng·h/mL [5]

t1/2 1.17 h [1]

CL 9.15 ± 2.58 mL/min

Table 2: Pharmacokinetic Parameters of Sophocarpine in Rats after Oral (p.o.) Administration

Parameter Value (Mean ± SD) Units Reference

Dose 20 mg/kg [4]

Cmax 4.54 µM [1]

Tmax 0.5 h [1]

AUC (0-t) 1256.2 ng·h/mL [5]

MRT 1.5 h [1]

Note: Direct comparison between studies should be made with caution due to potential

differences in experimental conditions.
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Bioavailability
The absolute oral bioavailability of sophocarpine in rats has been reported to be low. One study

calculated the absolute bioavailability to be 2.32% after administering 2 mg/kg intravenously

and 20 mg/kg orally.[4] This low bioavailability is likely attributable to first-pass metabolism in

the liver.

Distribution
Following administration, sophocarpine is widely distributed throughout the body. Studies in

rats have shown that after intravenous injection, the highest concentrations of sophocarpine

are found in the kidneys, followed by the liver, gastrointestinal tract, and lungs. Detectable

levels have also been observed in the brain and adipose tissues, indicating its ability to cross

the blood-brain barrier.

Metabolism
The metabolism of sophocarpine is an area of ongoing research. In vitro studies using human

liver microsomes have shown that sophocarpine can inhibit the activity of key cytochrome P450

enzymes, particularly CYP3A4 and CYP2C9.[2] It acts as a noncompetitive inhibitor of CYP3A4

and a competitive inhibitor of CYP2C9.[2] This suggests that sophocarpine has the potential for

drug-drug interactions with co-administered substances that are metabolized by these

enzymes.[2]

Excretion
The primary route of excretion for sophocarpine appears to be renal. Following intravenous

administration in rats, a significant portion of the administered dose is excreted unchanged in

the urine. One study reported that 32.0% ± 7.0% of the sophocarpine was excreted unchanged

in the urine.

Experimental Protocols
This section details the methodologies employed in the pharmacokinetic studies of

sophocarpine.

Animal Studies
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Animal Model: Sprague-Dawley rats (200 ± 20 g) are commonly used.[6]

Housing: Animals are typically housed in a controlled environment with a 12-hour light/dark

cycle and have free access to food and water.[6]

Acclimatization: A period of at least one week is allowed for acclimatization before the

experiment.[6]

Fasting: Animals are fasted for 12 hours prior to drug administration, with water provided ad

libitum.[6]

Dosing and Sample Collection
Oral Administration: Sophocarpine is dissolved in a suitable vehicle, such as carboxymethyl

cellulose sodium (CMC-Na), and administered via oral gavage.[6]

Intravenous Administration: For IV studies, sophocarpine is dissolved in saline and

administered via the tail vein.

Blood Sampling: Blood samples (approximately 0.3 mL) are collected from the caudal vein

into heparinized tubes at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8,

12, and 24 hours) after dosing.[6]

Plasma Preparation: Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes)

and stored at -80°C until analysis.[6]

Bioanalytical Method: LC-MS/MS
Instrumentation: A liquid chromatography-tandem mass spectrometry (LC-MS/MS) system is

used for the quantification of sophocarpine in plasma samples.

Sample Preparation: Plasma samples are typically prepared using a protein precipitation

method with a solvent like acetonitrile.

Chromatographic Separation: Separation is achieved on a C18 reversed-phase column with

a mobile phase consisting of an organic solvent (e.g., methanol or acetonitrile) and an

aqueous solution containing a modifier like formic acid or ammonium acetate.[7]
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Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass

spectrometer in the positive ion mode with selected reaction monitoring (SRM). The

precursor-to-product ion transitions for sophocarpine and an internal standard (e.g., matrine)

are monitored.[7]

Validation: The method is validated for linearity, precision, accuracy, recovery, and stability

according to regulatory guidelines.
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Experimental Workflow for Sophocarpine Pharmacokinetic Study
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Caption: A flowchart illustrating the key steps in a typical preclinical pharmacokinetic study of

sophocarpine.
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Caption: A diagram showing the interaction of sophocarpine with key signaling pathways

involved in inflammation and cancer.[1]

Cytochrome P450 Metabolism

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b12309328?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC11092382/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12309328?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sophocarpine's Interaction with CYP450 Enzymes
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Caption: A diagram illustrating the inhibitory effect of sophocarpine on major drug-metabolizing

enzymes, CYP3A4 and CYP2C9.[2]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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